1-(3,3-Difluorocyclopropen-1-yl)ethoxy-trimethylsilane

Catalog No.
S2741409
CAS No.
2230800-12-9
M.F
C8H14F2OSi
M. Wt
192.281
Availability
In Stock
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1-(3,3-Difluorocyclopropen-1-yl)ethoxy-trimethylsi...

CAS Number

2230800-12-9

Product Name

1-(3,3-Difluorocyclopropen-1-yl)ethoxy-trimethylsilane

IUPAC Name

1-(3,3-difluorocyclopropen-1-yl)ethoxy-trimethylsilane

Molecular Formula

C8H14F2OSi

Molecular Weight

192.281

InChI

InChI=1S/C8H14F2OSi/c1-6(11-12(2,3)4)7-5-8(7,9)10/h5-6H,1-4H3

InChI Key

SVUSLAWGLRNZMU-UHFFFAOYSA-N

SMILES

CC(C1=CC1(F)F)O[Si](C)(C)C

Solubility

not available

1-(3,3-Difluorocyclopropen-1-yl)ethoxy-trimethylsilane is a specialized organosilicon compound characterized by the presence of a cyclopropene ring substituted with two fluorine atoms and an ethoxy group attached to a trimethylsilane moiety. This compound exhibits unique structural features that contribute to its chemical reactivity and potential applications in various fields, particularly in organic synthesis and pest control.

The molecular formula for 1-(3,3-Difluorocyclopropen-1-yl)ethoxy-trimethylsilane is C${7}$H${10}$F${2}$O${1}$Si, and it has a molecular weight of approximately 178.24 g/mol. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable intermediate in synthetic chemistry.

Due to its functional groups. Notable reactions include:

  • Nucleophilic Substitution: The ethoxy group can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.
  • Silane Coupling Reactions: As a silane compound, it can engage in reactions with silanol groups on surfaces or other silanes to form siloxane bonds.
  • Fluorination Reactions: The difluorocyclopropene moiety can be further functionalized through electrophilic fluorination or other halogenation processes.

While specific biological activity data for 1-(3,3-Difluorocyclopropen-1-yl)ethoxy-trimethylsilane is limited, compounds with similar structures have been explored for their potential use as pesticides and herbicides. The presence of the cyclopropene ring and fluorine substituents suggests potential activity against invertebrate pests, as indicated by related compounds in patent literature .

Synthesis of 1-(3,3-Difluorocyclopropen-1-yl)ethoxy-trimethylsilane typically involves multi-step organic synthesis techniques. Common methods include:

  • Alkylation Reactions: The compound can be synthesized via the alkylation of trimethylsilane with an appropriate difluorocyclopropene precursor.
  • Formation of Silicon-Oxygen Bonds: The ethoxy group can be introduced through reactions involving silanes and alcohols under acidic or basic conditions.
  • Use of Catalysts: Transition metal catalysts may facilitate the formation of carbon-silicon bonds during synthesis.

3,3-Dichlorocyclopropen-1-yl ethoxy trimethylsilaneSimilar cyclopropene structure but with chlorinePotential pesticideTrifluoromethyl trimethylsilaneContains trifluoromethyl group instead of cyclopropeneUsed in organic synthesisEthoxytrimethylsilaneLacks the cyclopropene moietySurface modification

Uniqueness

The unique combination of the difluorocyclopropene structure and the trimethylsilane functionality distinguishes 1-(3,3-Difluorocyclopropen-1-yl)ethoxy-trimethylsilane from other similar compounds, potentially enhancing its utility in specialized applications such as pest control and advanced materials science.

Dates

Modify: 2023-08-16

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